molecular formula C25H22O4 B4564697 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-ethyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B4564697
M. Wt: 386.4 g/mol
InChI Key: BVMFAPQUCUFOIU-UHFFFAOYSA-N
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Description

6-ethyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes an ethyl group, a methoxybenzyl group, and a phenyl group attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via an etherification reaction using 3-methoxybenzyl chloride and a base, such as potassium carbonate.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base, such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-ethyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and interactions, particularly those involving chromen-2-one derivatives.

    Chemical Biology: The compound is utilized in chemical biology to investigate enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-phenyl-2H-chromen-2-one: A similar compound with a hydroxyl group instead of the methoxybenzyl group.

    6-ethyl-4-phenyl-2H-chromen-2-one: A compound lacking the methoxybenzyl group.

    7-methoxy-4-phenyl-2H-chromen-2-one: A compound with a methoxy group instead of the methoxybenzyl group.

Uniqueness

6-ethyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other chromen-2-one derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

6-ethyl-7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c1-3-18-13-22-21(19-9-5-4-6-10-19)14-25(26)29-24(22)15-23(18)28-16-17-8-7-11-20(12-17)27-2/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMFAPQUCUFOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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